![molecular formula C22H24N4O2S B2369619 5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1221715-41-8](/img/structure/B2369619.png)

5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

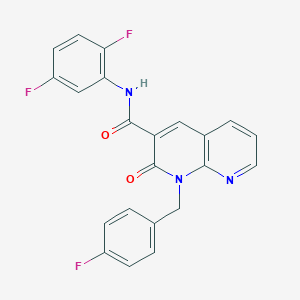

Molecular Structure Analysis

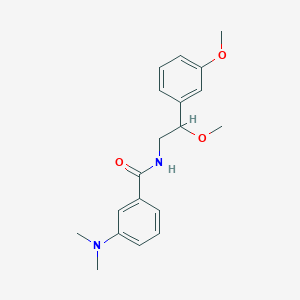

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It includes a triazoloquinazoline core, a sulfanyl group attached to a dimethylphenyl group, and ethyl and dimethoxy groups attached to the core .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

A novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, allowing access to a variety of derivatives, showcasing the compound's versatility in chemical transformations (Al-Salahi & Geffken, 2011).

Antagonistic Properties

2-Amino[1,2,4]triazolo[1,5-c]quinazolines were identified as potent adenosine receptor antagonists. This discovery includes a range of derivatives, highlighting the compound's potential in pharmacological applications, particularly as adenosine receptor antagonists (Burbiel et al., 2016).

Antimicrobial Activity

Studies on the antimicrobial activity of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives revealed significant effects against various Gram-positive and Gram-negative bacteria, and even some yeast and fungi. This suggests its potential in developing new antibacterial agents (Al-Salahi et al., 2013).

Structural and Electronic Analysis

DFT calculation, Hirshfeld analysis, and X-ray crystal structure studies of 2-methylthio-triazoloquinazoline derivatives provided insights into their molecular and supramolecular structures, essential for understanding their reactivity and potential applications in material science and drug design (Abuelizz et al., 2021).

Cytotoxic and Anti-inflammatory Properties

Investigation into the cytotoxic effects of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against carcinoma cells and their impact on inflammatory mediators indicated their potential as cancer treatment agents and anti-inflammatory drugs (Al-Salahi et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(3,5-dimethylphenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-6-20-24-21-16-10-18(27-4)19(28-5)11-17(16)23-22(26(21)25-20)29-12-15-8-13(2)7-14(3)9-15/h7-11H,6,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXYAIQAMMTTKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC(=C4)C)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid](/img/structure/B2369538.png)

![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)

![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2369546.png)

![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)